![molecular formula C12H12N2O2 B2538110 9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one CAS No. 1784941-97-4](/img/structure/B2538110.png)

9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

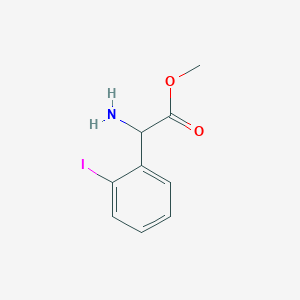

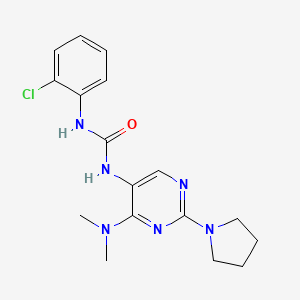

“9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one” is a chemical compound with the molecular formula C12H12N2O2 . It has a molecular weight of 216.24 .

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in the field of medicinal chemistry . The synthesis involves the reaction of oxime S6 with PdCl2 (CH3CN)2, which affords the product as a colorless oil .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazino[1,2-a]indol-1(2H)-one core, which is further substituted at the 9-position with a methoxy group .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 516.6±38.0 °C .Scientific Research Applications

Medicinal Chemistry

The indole scaffold has a rich history in drug discovery due to its diverse biological activities. Researchers have explored modifications of the preformed indole ring to create novel therapeutic agents. In this context, 9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one could serve as a starting point for developing new drugs. Its functionalization with groups amenable to further elaboration may lead to compounds with specific pharmacological properties .

Neuroprotective Potential

Caspase-3 inhibition has been investigated as a neuroprotective strategy after ischemic events, such as stroke. Given its potential role in apoptosis and cell damage, compounds like 9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one might offer therapeutic benefits in stroke management .

Anti-Inflammatory Agents

Indole derivatives have been studied for their anti-inflammatory properties. Investigating the effects of 9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one on inflammatory markers (such as STAT, NF-κB, and TNF-α) in various tissues could provide valuable insights .

Heterocyclic Synthesis

Sequential reactions of 9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one with α-amino acids yield 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones. These nitrogen-containing polycyclic scaffolds may find applications in medicinal chemistry or material science .

Diarylmethane Synthesis

Palladium-catalyzed reactions involving indolylmethyl acetates have led to the synthesis of indole/benzofuran-containing diarylmethanes. 9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one could be a valuable building block in this context .

Other Applications

Further exploration of 9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one’s reactivity and interactions with soft carbon pronucleophiles may reveal additional applications. Quantum chemical calculations can support experimental findings and guide future investigations .

Safety and Hazards

properties

IUPAC Name |

9-methoxy-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-11-4-2-3-9-8(11)7-10-12(15)13-5-6-14(9)10/h2-4,7H,5-6H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYKWOMLHMQMTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C3N2CCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2538028.png)

![N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2538032.png)

![3-(4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2538033.png)

![N'-benzyl-N-[4-(tert-butyl)phenyl]-N-(2,4-dimethoxybenzyl)thiourea](/img/structure/B2538040.png)

![2,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiazole-5-carboxamide](/img/structure/B2538041.png)

![3-oxo-N-[(E)-2-phenylethenyl]sulfonyl-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B2538046.png)

![1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea](/img/structure/B2538048.png)

![3-acetyl-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2538050.png)